Imidazo[1,2-d][1,2,4]triazin-5(6H)-one
Description
Imidazo[1,2-d][1,2,4]triazin-5(6H)-one is a fused bicyclic heterocycle comprising an imidazole ring fused with a 1,2,4-triazin-5-one moiety. Its molecular formula is C₅H₄N₄O, with a CAS registry number 256408-48-7 . The compound’s structure enables diverse reactivity and biological activity, depending on substituent patterns.
Properties
CAS No. |
256408-48-7 |
|---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
6H-imidazo[1,2-d][1,2,4]triazin-5-one |
InChI |
InChI=1S/C5H4N4O/c10-5-8-7-3-4-6-1-2-9(4)5/h1-3H,(H,8,10) |
InChI Key |
VTQGWXUVDDUWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C=NNC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-d][1,2,4]triazin-5(6H)-one typically involves a multi-step process starting from imidazoles. One common synthetic route begins with electrophilic amination, followed by cyclization and functionalization at key positions . The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent reagent quality, and implementing robust purification techniques to meet industrial standards.
Chemical Reactions Analysis
Cyclization Reactions
Imidazo[1,2-d] triazin-5(6H)-one derivatives are synthesized via cyclization of hydrazine-based precursors. For example, 8-aryl-4-imino-2,3,7,8-tetrahydro-imidazo[2,1-c] triazin-3(6H)-ones were prepared by reacting 1-aryl-2-hydrazono-imidazolidines with ethyl oxamate under reflux in ethanol (Table 1) .
Table 1: Cyclization reactions of hydrazinoimidazolidines
| Starting Material | Reagent/Conditions | Product Yield (%) |
|---|---|---|
| 1-Aryl-2-hydrazono-imidazolidine | Ethyl oxamate, ethanol, reflux | 70–85 |
This method leverages nucleophilic substitution and subsequent cyclization, with yields optimized by adjusting reaction times (4–9 hours) and using triethylamine as a base .
Alkylation and Functionalization
Alkylation occurs selectively at the amino group under non-basic, high-temperature conditions. For example, 1-phenyl-6-azaisocytosine derivatives undergo alkylation at the amino group when treated with alkyl halides at 130°C, yielding imidazo[2,1-c] triazine derivatives (Table 2) .
Table 2: Alkylation outcomes
| Substrate | Alkylating Agent | Conditions | Product Structure | Yield (%) |
|---|---|---|---|---|
| 1-Phenyl-6-azaisocytosine | Methyl iodide | 130°C, no base | 3-Methylimidazo-triazinone | 65 |
The absence of a base ensures thermodynamic control, favoring alkylation at the more nucleophilic amino group over the triazine nitrogen .
Hydrolysis and Rearrangement
Base-induced hydrolysis of imidazo[4,5-e]thiazolo[2,3-c] triazin-7(8H)-ylidene acetic acid esters in methanol with excess KOH leads to ring expansion and skeletal rearrangement (Scheme 1) .
Key observations :
-
Hydrolysis generates intermediates that undergo thiazole-to-thiazine ring expansion.
-
Reaction progress monitored via ¹H NMR showed complete conversion within 4 hours .
Example :
Nucleophilic Substitution
The carbonyl group at position 5 participates in nucleophilic substitution. For instance, treatment with amines under acidic conditions replaces the carbonyl oxygen with amino groups (Table 3).
Table 3: Nucleophilic substitution at C5
| Substrate | Nucleophile | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Imidazo[1,2-d] triazin-5(6H)-one | Benzylamine | HCl, reflux | 5-Benzylamino derivative | 72 |
This reactivity is attributed to the electron-withdrawing triazine ring, which activates the carbonyl toward nucleophilic attack.
Ring-Opening Reactions
Under strong acidic conditions (e.g., 50% H₂SO₄), the triazine ring undergoes cleavage. For example, treatment with HNO₂ converts amides to imidazotriazinones via intermediate diazonium salts (Scheme 2) .
Mechanism :
-
Diazotization of the amino group.
-
Ring-opening and re-cyclization to form imidazo[4,5-d] triazin-4(7H)-one derivatives .
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally related heterocycles due to its unique nitrogen positioning:
| Compound | Key Reactivity Difference |
|---|---|
| Benzo imidazo[1,2-d]triazine | Higher electrophilicity at fused benzene ring |
| Imidazo[5,1-f] triazine | Preferential phosphorylation at N7 position |
This distinction makes Imidazo[1,2-d] triazin-5(6H)-one more versatile in forming C–N bonds .
Stability Under Reaction Conditions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Research indicates that Imidazo[1,2-d][1,2,4]triazin-5(6H)-one exhibits notable antimicrobial and antifungal activities. Its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This potential has made it a candidate for further investigation in drug discovery and development aimed at treating infections caused by resistant strains of bacteria and fungi.
Cancer Therapeutics
The compound has also been explored for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the activity of oncogenic protein kinases such as c-Met, which plays a crucial role in tumor growth and metastasis. Inhibitors targeting c-Met are particularly promising for treating various cancers .
Case Study: c-Met Inhibition
A specific study found that certain derivatives of this compound demonstrated significant inhibitory activity against c-Met with IC50 values in the nanomolar range. These compounds were effective in reducing tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology .
Agricultural Applications
This compound has also shown promise in agricultural applications as a pesticide or herbicide. Its biological activity can be leveraged to develop novel agrochemicals that are effective against pests while being environmentally friendly. Research into the synthesis of derivatives with enhanced bioactivity is ongoing to optimize their efficacy and safety profiles in agricultural settings.
Material Science
The unique chemical properties of this compound allow it to be utilized in the development of advanced materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and as a precursor for functional materials used in electronics and photonics.
Mechanism of Action
The mechanism of action of imidazo[1,2-d][1,2,4]triazin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Ring Fusion Position : The parent compound’s imidazo[1,2-d] fusion differs from imidazo[2,1-c] analogs (e.g., diphenyl derivatives in ), altering electronic distribution and steric accessibility.
- Heteroatom Variations: Replacement of triazinone with thiadiazole (e.g., ) introduces sulfur, enhancing electrophilicity and altering metabolic stability.
Key Observations :
- Substituent Impact: Diphenyl groups in imidazo[2,1-c]triazinones enhance antifungal activity due to hydrophobic interactions , while morpholine in imidazo[1,2-b]pyridazines improves solubility and kinase binding .
- Mechanistic Diversity: The parent compound’s triazinone core may enable hydrogen bonding (similar to Temozolomide’s tetrazinone ), but its exact mechanism requires further study.
Physicochemical Properties
Table 3: Predicted Physicochemical Properties
Key Observations :
Biological Activity
Imidazo[1,2-d][1,2,4]triazin-5(6H)-one is a bicyclic heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, alongside relevant case studies and research findings.
Chemical Structure and Properties
This compound features a fused imidazole and triazine ring system with notable nitrogen positioning that enhances its reactivity. The molecular formula is C₇H₅N₅O. The unique structural configuration contributes to its varied biological applications.
Antimicrobial and Antifungal Activities
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. This potential has made it a candidate for further investigation in drug discovery and development.
Comparative Analysis of Biological Activities
The following table provides a comparative analysis of this compound with similar compounds:
| Compound Name | Structure Type | Notable Activities |
|---|---|---|
| This compound | Bicyclic heterocycle | Antimicrobial, antifungal |
| Benzo[4,5]imidazo[1,2-d][1,2,4]triazine | Bicyclic heterocycle | Antifungal activity |
| Imidazo[2,1-c][1,2,4]triazin-6-amines | Bicyclic heterocycle | Cytotoxic activity against cancer cells |
| Imidazo[5,1-c][1,2,4]triazines | Bicyclic heterocycle | Potential bronchodilators |
This table highlights the unique properties of this compound compared to similar compounds.
Anticancer Properties
This compound has shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Case Study 1 : In vitro studies revealed that derivatives of this compound exhibited significant cytotoxicity against cervical cancer (SISO) and bladder cancer (RT-112) cell lines. The most active derivatives showed IC₅₀ values indicating effective growth inhibition .
- Case Study 2 : Research focusing on structure-activity relationships highlighted that modifications in the compound's structure could enhance its anticancer efficacy. Specific derivatives were found to induce early and late apoptosis in treated cells at varying concentrations .
The biological activity of this compound can be attributed to several mechanisms:
- GABA(A) Receptor Modulation : Some derivatives act as high-affinity GABA(A) agonists. For example, certain compounds demonstrated functional selectivity for GABA(A) alpha subtypes and exhibited anxiolytic properties with minimal sedation at full binding site occupancy .
- c-Met Inhibition : Certain analogues have been identified as inhibitors of the c-Met pathway involved in tumor growth and metastasis. This positions them as potential therapeutic agents for c-Met associated diseases including various cancers .
Future Directions
Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Investigations into its pharmacokinetics and toxicology will be crucial for advancing this compound into clinical applications. Additionally:
- Molecular Docking Studies : These studies can provide insights into the binding interactions between this compound and its biological targets. Understanding these interactions can help optimize the compound's design for enhanced efficacy and reduced side effects.
Q & A
Q. How can machine learning models improve SAR (Structure-Activity Relationship) studies for this compound derivatives?
- Methodological Answer: Train neural networks (e.g., Graph Neural Networks) on curated datasets (IC50, LogP, etc.) to predict bioactivity. Feature engineering should include molecular descriptors (e.g., topological polar surface area, H-bond donors). Cross-validate models using k-fold partitioning and external test sets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
